molecular formula C9H6ClN3O3 B1608256 2-(Chloromethyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole CAS No. 63002-57-3

2-(Chloromethyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole

Cat. No.: B1608256
CAS No.: 63002-57-3
M. Wt: 239.61 g/mol
InChI Key: VKEJFVBYGZNDIS-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a chloromethyl group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a hydrazide with a chloromethyl ketone in the presence of an oxidizing agent. The reaction conditions often require a solvent such as ethanol or acetonitrile and a catalyst like sulfuric acid or phosphoric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas and a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloromethyl group, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions to replace the chloromethyl group.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used to reduce the nitro group.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed to oxidize the chloromethyl group.

Major Products

    Substitution Products: Azides, nitriles, and other substituted derivatives.

    Reduction Products: Amino derivatives.

    Oxidation Products: Aldehydes and carboxylic acids.

Scientific Research Applications

2-(Chloromethyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitrophenyl group can enhance binding affinity to certain proteins, while the chloromethyl group can participate in covalent bonding with nucleophilic sites on biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-5-(2-nitrophenyl)-1,3,4-oxadiazole
  • 2-(Chloromethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
  • 2-(Bromomethyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole

Uniqueness

2-(Chloromethyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole is unique due to the specific positioning of the nitrophenyl group, which can influence its reactivity and binding properties. The chloromethyl group provides a versatile site for further functionalization, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

2-(chloromethyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O3/c10-5-8-11-12-9(16-8)6-2-1-3-7(4-6)13(14)15/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEJFVBYGZNDIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384000
Record name 2-(chloromethyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63002-57-3
Record name 2-(chloromethyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloromethyl-5-(3-nitro-phenyl)-[1,3,4]oxadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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